molecular formula C9H6F4O B167923 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone CAS No. 1735-92-8

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone

Cat. No.: B167923
CAS No.: 1735-92-8
M. Wt: 206.14 g/mol
InChI Key: RXEDPCRQZJYHIX-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone is a fluorinated organic compound that serves as a versatile and critical building block in medicinal chemistry and pharmaceutical research . The incorporation of fluorine atoms, particularly the trifluoromethyl group, is a well-established strategy in modern drug design to fine-tune the properties of bioactive molecules . This compound is strategically valuable for synthesizing novel chemical entities, such as thiazole derivatives, which are privileged scaffolds in the development of antiproliferative agents . Researchers utilize this ketone to create candidate molecules that can modulate key biological targets, including enzymes and receptors implicated in diseases like cancer . The presence of both the 4-fluorophenyl and the 1,1,1-trifluoropropyl groups can significantly alter a molecule's lipophilicity, metabolic stability, and bioavailability, thereby improving its potential as a therapeutic agent . The robust C–F bond and the high electronegativity of fluorine allow this compound to be used in the development of more potent and selective inhibitors, making it an indispensable tool for advancing drug discovery programs focused on challenging targets . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEDPCRQZJYHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568438
Record name 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1735-92-8
Record name 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 4-Fluorobenzaldehyde with Trifluoroacetone

A modified Friedel-Crafts protocol employs 4-fluorobenzaldehyde and trifluoroacetone in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) or boron trifluoride diethyl etherate (BF₃·Et₂O) facilitates the acylation at elevated temperatures (60–80°C) under reflux conditions. The reaction proceeds via electrophilic attack on the aromatic ring, followed by deprotonation to yield the ketone.

Key Optimization Parameters :

  • Catalyst Loading : 1.2 equivalents of AlCl₃ maximizes yield while minimizing side reactions.

  • Solvent Choice : Dichloromethane (DCM) or toluene enhances solubility of intermediates.

  • Reaction Time : 12–16 hours ensures complete conversion.

Typical Yield : 65–75% after column chromatography (hexane/ethyl acetate).

Nucleophilic Trifluoromethylation

Introducing the trifluoromethyl group via nucleophilic reagents offers an alternative route. The Ruppert-Prakash reagent (TMSCF₃) is widely used for this purpose.

Trifluoromethylation of 4-Fluorophenylacetyl Chloride

4-Fluorophenylacetyl chloride reacts with TMSCF₃ in the presence of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF). The mechanism involves in situ generation of a trifluoromethyl anion, which attacks the acyl chloride to form the ketone.

Reaction Conditions :

  • Temperature : −78°C to 0°C (prevents over-fluorination).

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Workup : Acidic hydrolysis (HCl) followed by extraction.

Yield : 60–70% after recrystallization from ethanol/water.

Halogen Exchange Reactions

Halogen exchange provides a pathway to introduce fluorine atoms selectively. This method is particularly useful for converting brominated precursors to fluorinated analogs.

Bromine-to-Fluorine Exchange in 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone

Using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., DMF or DMSO), the bromine atom in 3-(4-bromophenyl)-1,1,1-trifluoro-2-propanone is replaced by fluorine via nucleophilic aromatic substitution.

Optimization Insights :

  • Catalyst : 18-crown-6 improves fluoride ion availability.

  • Temperature : 120–140°C (microwave irradiation reduces time to 1–2 hours).

  • Substrate Ratio : 1:3 molar ratio of bromo compound to KF.

Yield : 50–55% after distillation.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters, enhancing yield and purity.

Procedure :

  • Reactants : 4-fluorobenzaldehyde and trifluoroacetic anhydride.

  • Catalyst : Solid acid catalysts (e.g., Amberlyst-15) in a packed-bed reactor.

  • Conditions : 80°C, 10 bar pressure, residence time of 30 minutes.

Advantages :

  • Purity : >98% by GC-MS.

  • Throughput : 1–2 kg/hour.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) removes unreacted starting materials.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve trace impurities.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.6 ppm, J = 8.5 Hz), while the CF₃ group shows no proton signal.

  • ¹³C NMR : Carbonyl carbon at δ 190–195 ppm; CF₃ carbon at δ 120–125 ppm (J = 280–300 Hz).

  • MS (EI) : Molecular ion peak at m/z 220 (M⁺).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Friedel-Crafts Acylation65–7595Simplicity, low cost
Nucleophilic CF₃ Addition60–7090Selective fluorination
Halogen Exchange50–5585Converts bromo to fluoro derivatives
Continuous Flow80–8598Scalability, high throughput

Challenges and Mitigation Strategies

Competing Side Reactions

  • Issue : Over-fluorination or decomposition at high temperatures.

  • Solution : Use milder fluorinating agents (e.g., Selectfluor®) and lower reaction temperatures.

Moisture Sensitivity

  • Issue : Trifluoroacetyl intermediates hydrolyze readily.

  • Solution : Anhydrous conditions and molecular sieves.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with molecular targets through its fluorinated groups. The trifluoromethyl group enhances the compound’s ability to bind to biological membranes and receptors, increasing its efficacy and stability . The specific pathways and targets depend on the context of its application, such as drug development or material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one
  • Structure : The 4-fluorophenyl group is replaced with a 4-methoxyphenyl ring.
  • Properties :
    • Boiling Point : 61 °C (predicted) vs. higher volatility in the fluorophenyl analog due to reduced polarity.
    • Density : 1.237 g/cm³ (predicted), slightly higher than fluorophenyl derivatives, likely due to the methoxy group’s electron-donating effect .
  • Applications : Used in synthesizing methoxy-substituted pharmaceuticals, where increased electron density enhances nucleophilic substitution reactions.
3-(4-Chlorophenyl)-1,1,1-trifluoro-2-propanone
  • Structure : Chlorine replaces fluorine at the para position.
  • Properties :
    • Molecular Weight : Higher (218.17 g/mol) compared to the fluorine analog (212.12 g/mol).
    • Reactivity : The stronger electron-withdrawing effect of chlorine increases electrophilicity at the ketone, favoring reactions like condensations .
  • Applications : Common in agrochemicals, where chlorine’s lipophilicity improves membrane penetration.

Trifluoromethyl Group Modifications

3-(4-Fluorophenyl)-1-hydroxy-2-propanone
  • Structure : The trifluoromethyl group is replaced with a hydroxyl group.
  • Properties :
    • Polarity : Increased due to the hydroxyl group, leading to higher solubility in polar solvents.
    • Stability : Reduced metabolic stability compared to the trifluoromethyl analog, as seen in its role as a metabolite of bupropion .
  • Applications : Primarily a metabolite in antidepressant drug pathways.
1-(4-Fluoro-3-methoxyphenyl)propan-2-one
  • Structure : Lacks the trifluoromethyl group but includes a methoxy substituent at the meta position.
  • Properties :
    • Boiling Point : 260.8 °C (predicted), significantly higher due to reduced volatility from the absence of trifluoromethyl.
    • Synthetic Utility : Used in flavor and fragrance industries, where milder electronic effects are preferred .

Heterocyclic Analogues

3-(2-Benzothiazolyl)-1,1,1-trifluoro-2-propanone
  • Structure : A benzothiazole ring replaces the fluorophenyl group.
  • Properties :
    • Melting Point : 225 °C (decomp), higher than aromatic analogs due to extended conjugation and rigidity.
    • Reactivity : The benzothiazole moiety facilitates coordination with metal catalysts, useful in heterocyclic synthesis .
  • Applications : Key intermediate in optoelectronic materials.

Thioether Derivatives

3-(4-t-Butyl-phenylthio)-1,1,1-trifluoro-2-propanone
  • Structure : A sulfur atom links the trifluoromethyl ketone to a bulky t-butylphenyl group.
  • Properties :
    • Lipophilicity : Enhanced by the t-butyl group, improving penetration in hydrophobic environments.
    • Stability : The thioether linkage resists hydrolysis better than ethers, making it suitable for sustained-release formulations .
  • Applications : Explored as a protease inhibitor in antiviral research.

Data Table: Comparative Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Applications
3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone C₁₀H₈F₄O 212.12 N/A N/A Pharmaceutical intermediates
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one C₁₀H₉F₃O₂ 218.17 61 (predicted) N/A Methoxy-substituted APIs
3-(2-Benzothiazolyl)-1,1,1-trifluoro-2-propanone C₁₀H₆F₃NOS 245.22 N/A 225 (decomp) Optoelectronic materials
3-(4-Chlorophenyl)-1,1,1-trifluoro-2-propanone C₁₀H₈ClF₃O 228.62 N/A N/A Agrochemicals

Biological Activity

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone, also known by its CAS number 1735-92-8, is an organofluorine compound notable for its trifluoromethyl and fluorophenyl groups. Its unique structure imparts distinct chemical and biological properties that make it valuable in various fields, including medicinal chemistry and agrochemicals.

Chemical Structure and Properties

  • Molecular Formula: C₉H₆F₄O
  • Molecular Weight: 206.14 g/mol
  • CAS Number: 1735-92-8

The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to effectively permeate biological membranes and interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with cellular receptors and membranes. The trifluoromethyl group increases binding affinity and metabolic stability, making it a promising candidate for drug development.

Key Mechanisms:

  • Membrane Permeability: The compound's structure allows it to cross lipid membranes efficiently.
  • Receptor Binding: It can bind to various receptors, potentially modulating their activity.

Applications in Drug Discovery

Research has highlighted the potential of this compound in drug discovery. It serves as a building block for synthesizing more complex fluorinated compounds that exhibit biological activity.

Case Studies

  • Anticancer Activity:
    • A study demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways leading to programmed cell death1.
  • Anti-inflammatory Properties:
    • Research indicated that compounds similar to this compound could selectively inhibit neutrophil chemotaxis without affecting CXCL8 binding to CXCR1/2 receptors. This suggests potential therapeutic applications in managing inflammatory diseases2.

Toxicity Studies

Toxicity assessments using cell-based assays have shown that this compound exhibits cytotoxic effects at certain concentrations. For example, an IC50 value of approximately 35 μM was reported in specific cell lines1. The mechanism appears to involve mitochondrial dysfunction and increased apoptotic markers.

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
3-(4-Fluorophenyl)-propenoneSimilar fluorophenyl structureInduces apoptosis in cancer cells
1-(4-Morpholinophenyl)-3-(4-fluorophenyl)-propenoneContains morpholine; enhances solubilityPotent apoptosis inducer with lower IC50
Indole DerivativesAromatic fluorine groupsUsed in various medicinal applications

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